molecular formula C6H5ClO2 B084777 5-Methylfuran-2-carbonyl chloride CAS No. 14003-11-3

5-Methylfuran-2-carbonyl chloride

Cat. No. B084777
CAS RN: 14003-11-3
M. Wt: 144.55 g/mol
InChI Key: ZURUVZFDEVKNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan derivatives like 5-Methylfuran-2-carbonyl chloride can be achieved from biomass-derived precursors. Dutta, Wu, and Mascal (2015) have shown that acid chloride derivatives of furan-2-carboxylic acid can be produced in high yield through the treatment of precursor aldehydes with tert-butyl hypochlorite, a reagent prepared from commercial bleach and tert-butanol (Dutta, Wu, & Mascal, 2015).

Molecular Structure Analysis

The molecular structure of furan derivatives, including 5-Methylfuran-2-carbonyl chloride, often involves complex interactions and configurations. Saalfrank et al. (1991) have provided insights into the crystal and molecular structure of related furan compounds, which contribute to understanding the structure of 5-Methylfuran-2-carbonyl chloride (Saalfrank et al., 1991).

Chemical Reactions and Properties

Furan derivatives, including 5-Methylfuran-2-carbonyl chloride, are known for their reactivity in various chemical reactions. Sayahi et al. (2015) described the multi-component synthesis of highly functionalized furan compounds, indicating the versatile reactivity of furan-2-carbonyl chlorides in organic synthesis (Sayahi et al., 2015).

Scientific Research Applications

  • Atmospheric Chemistry : Research by Villanueva et al. (2009) studied the atmospheric degradation of alkylfurans with chlorine atoms, including derivatives of furan. The study identified primary products from the addition reaction channel, such as 4-oxo-2-pentenoyl chloride and formaldehyde, which are relevant to understanding atmospheric reactions of compounds like 5-Methylfuran-2-carbonyl chloride (Villanueva et al., 2009).

  • Production from Biomass Derivatives : Dutta, Wu, and Mascal (2015) discussed the production of acid chloride derivatives from biomass-derived compounds, highlighting the potential of 5-Methylfuran-2-carbonyl chloride in the synthesis of biofuels and polymers (Dutta, Wu, & Mascal, 2015).

  • Polymer Science : A study by Gandini and Martínez (2007) on the cationic polymerization of 2-alkenylfurans, including 2-isopropenyl-5-methylfuran, sheds light on the potential use of 5-Methylfuran-2-carbonyl chloride in polymerization reactions (Gandini & Martínez, 2007).

  • Catalytic Processes : Jin et al. (2020) researched the catalytic dimerization of bio-based 5-methylfurfuryl alcohol to produce bis(5-methylfuran-2-yl) methane, indicating the relevance of 5-Methylfuran-2-carbonyl chloride in catalytic processes for creating renewable energy sources (Jin et al., 2020).

  • Hydrogenation Studies : Research by Shuikin et al. (1963) on the hydrogenation of 2-acetyl-5-methylfuran offers insights into the chemical behavior of furan derivatives, which may include 5-Methylfuran-2-carbonyl chloride (Shuikin, Bel'skii, Vasilevskaya, & Shostakovskii, 1963).

  • Combustion and Emission Characteristics : Wei et al. (2014) investigated the combustion and emissions characteristics of 2-methylfuran gasoline blend fuel, which relates to the potential use of 5-Methylfuran-2-carbonyl chloride in fuel applications (Wei et al., 2014).

Safety And Hazards

5-Methylfuran-2-carbonyl chloride is classified as an eye irritant . It can cause severe skin burns and eye damage . Safety measures include rinsing with water in case of skin or eye contact and not inducing vomiting if swallowed .

properties

IUPAC Name

5-methylfuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURUVZFDEVKNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374943
Record name 5-Methylfuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylfuran-2-carbonyl chloride

CAS RN

14003-11-3
Record name 5-Methylfuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfuran-2-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 0.31 g of SOCl2 in 2 ml of benzene was added dropwise at 0° C. under nitrogen atmosphere to a solution of 0.22 g of 5-methylfuran-2-carboxylic acid, prepared following the method described by Robert et al., Eur. J. Med. Chem. 30, 915-924 (1995), in 5 ml of benzene. The mixture was stirred at 80° C. for 1 hour and the excess SOCl2 was then distilled off. The residue (0.24 g, 97% of theory) was utilized for the next step without further purification.
Name
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylfuran-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Methylfuran-2-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Methylfuran-2-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Methylfuran-2-carbonyl chloride
Reactant of Route 5
5-Methylfuran-2-carbonyl chloride
Reactant of Route 6
5-Methylfuran-2-carbonyl chloride

Citations

For This Compound
11
Citations
S Hikmat, T Al-qirim, D Alkabbani, G Shattat… - Tropical Journal of …, 2017 - ajol.info
… -2-furamide (4a): 5-methylfuran-2-carbonyl chloride (4) (0.5 g, … -2-furamide (4b): 5-methylfuran-2-carbonyl chloride (4) (1g, … -2-furamide (4c): 5-methylfuran-2-carbonyl chloride (4) (0.8 g, …
Number of citations: 7 www.ajol.info
C Liu, Y Li, R Sheng, X Han, L Bao, C Wang… - Bioorganic …, 2021 - Elsevier
… According to above general procedure, employing 5-methylfuran-2-carbonyl chloride 2c and 4-methylpyridin-2-amine afforded compound 3c as a yellow oil, 44.0% yield, 1 H NMR (600 …
Number of citations: 1 www.sciencedirect.com
LC Chou, LJ Huang, JS Yang, FY Lee, CM Teng… - Bioorganic & medicinal …, 2007 - Elsevier
… After evaporation, the crude product 5-methylfuran-2-carbonyl chloride (2) was obtained. Into the crude product 2 was added dry CH 2 Cl 2 (50 mL), then methyl furan-2-carboxylate (3) (…
Number of citations: 91 www.sciencedirect.com
A Olyaei, M Sadeghpour - New Journal of Chemistry, 2020 - pubs.rsc.org
… Initially, the starting diaryl ketones 51 were prepared by reacting 5-methylfuran-2-carbonyl chloride (47), or 4-methoxycarbonyl benzoyl chloride (49), with substituted furans 48 and 50, …
Number of citations: 7 pubs.rsc.org
N Lounsbury - 2016 - search.proquest.com
RNase P is a bacterial ribozyme that catalyzes the maturation of tRNA and is conserved across Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). …
Number of citations: 6 search.proquest.com
SB Green, RJ Lanier Jr, SM Carey, DR Morgan… - Bioorganic & Medicinal …, 2021 - Elsevier
… Amphotericin B, benzoyl chloride (≥99%), 3-bromobenzoyl chloride (98%), 4-(chloromethyl)benzoyl chloride (97%), 5-methylfuran-2-carbonyl chloride (97%), benzofuran-2-carbonyl …
Number of citations: 4 www.sciencedirect.com
B Tu, N Cao, B Zhang, W Zheng, J Li, X Tang, K Su, J Li… - Antibiotics, 2022 - mdpi.com
Fusidic acid (FA), a narrow-spectrum antibiotics, is highly sensitive to various Gram-positive cocci associated with skin infections. It has outstanding antibacterial effects against certain …
Number of citations: 3 www.mdpi.com
KW Hunt, AW Cook, RJ Watts, CT Clark… - Journal of Medicinal …, 2013 - ACS Publications
A hallmark of Alzheimer’s disease is the brain deposition of amyloid beta (Aβ), a peptide of 36–43 amino acids that is likely a primary driver of neurodegeneration. Aβ is produced by the …
Number of citations: 65 pubs.acs.org
H Miao - 2023 - search.proquest.com
5-(Chloromethyl) furfural (CMF) is a versatile, biobased platform molecule that can be made in high yield directly from raw biomass. Although many studies have been dedicated to the …
Number of citations: 3 search.proquest.com
YC Chiang - 2013 - digitalcommons.library.tmc.edu
Tumor growth often outpaces its vascularization, leading to development of a hypoxic tumor microenvironment. In response, an intracellular hypoxia survival pathway is initiated by …
Number of citations: 3 digitalcommons.library.tmc.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.